1-Cbz-2-methyl-L-proline
Description
1-Cbz-2-methyl-L-proline is a modified proline derivative featuring two key structural modifications:
- Carbobenzyloxy (Cbz) protecting group: Attached to the nitrogen atom, this group is widely used in peptide synthesis for temporary amine protection. It is typically removed via hydrogenolysis or acidic conditions (e.g., HBr in acetic acid) .
This compound is critical in peptide chemistry, where its steric and electronic properties influence coupling efficiency and secondary structure formation.
Properties
CAS No. |
63399-71-3 |
|---|---|
Molecular Formula |
C14H16NO4- |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
(2S)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/p-1/t14-/m0/s1 |
InChI Key |
RPUQYVRDBWUEOR-AWEZNQCLSA-M |
SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
1-Cbz-2-methyl-L-proline can be synthesized through various methods. One common synthetic route involves the protection of the amino group of L-proline with a benzyloxycarbonyl (Cbz) group. This is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods often involve similar protection strategies but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Cbz-2-methyl-L-proline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of L-proline with different functional groups .
Scientific Research Applications
1-Cbz-2-methyl-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cbz-2-methyl-L-proline involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthetic processes. This allows for selective reactions at other functional groups on the molecule. The Cbz group can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key properties of 1-Cbz-2-methyl-L-proline and related compounds:
Chemical Reactivity and Stability
- This contrasts with L-proline, which lacks steric hindrance and is more reactive in organocatalytic processes (e.g., asymmetric aldol reactions) .
- Protection Strategy : Unlike N-Methylproline, which is irreversibly modified, the Cbz group in this compound allows selective deprotection, making it versatile in multi-step syntheses .
- Solubility : The hydrophobic Cbz group reduces water solubility compared to L-proline. The 2-methyl substitution further decreases solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Research Findings and Case Studies
- Conformational Studies : Molecular dynamics simulations suggest that the 2-methyl group in this compound restricts pyrrolidine ring puckering, favoring Cγ-endo conformations. This contrasts with unmodified proline, which adopts multiple ring puckers .
- Synthetic Yield : In peptide couplings, this compound exhibits lower reaction yields (70–80%) compared to 1-Cbz-L-proline (85–90%) due to steric hindrance .
- Comparative Stability : The Cbz group in this compound demonstrates stability under basic conditions, whereas 1-Formyl-D-Proline is prone to hydrolysis in acidic environments .
Biological Activity
1-Cbz-2-methyl-L-proline, also known as N-carbobenzyloxy-2-methylproline, is a proline derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the proline ring. Its chemical formula is with a molecular weight of 219.25 g/mol. The compound is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide, making it suitable for various synthetic applications.
The biological activity of this compound can be attributed to its role as a building block in the synthesis of bioactive compounds. It has been utilized in the development of peptide-based drugs and enzyme inhibitors due to its ability to mimic natural amino acids.
Key Mechanisms:
- Enzyme Inhibition: this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.
Research Findings
Extensive research has been conducted on the biological activity of this compound. Here are some notable findings:
Antimicrobial Activity
Studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.
Anticancer Properties
Research has shown that this compound derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests potential applications in cancer therapy.
Case Studies
- Synthesis and Evaluation of Anticancer Agents: A study synthesized a series of compounds based on this compound and evaluated their cytotoxicity against human cancer cell lines. Results demonstrated significant anticancer activity, with some compounds showing IC50 values in the low micromolar range.
- Enzyme Inhibition Studies: Another investigation focused on the inhibition of serine proteases using this compound derivatives. The results indicated effective inhibition with K_i values comparable to known protease inhibitors.
Data Tables
The following table summarizes key biological activities and their corresponding references:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of serine proteases |
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is rapidly absorbed when administered orally, with peak plasma concentrations occurring within 1-3 hours. The compound exhibits moderate bioavailability and is metabolized primarily in the liver, leading to the formation of active metabolites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cbz-2-methyl-L-proline, and how can purity be optimized during preparation?
- Methodological Answer : A stepwise approach involves (1) introducing the Cbz group to L-proline via carbobenzylation under anhydrous conditions , (2) methylating the 2-position using alkylating agents (e.g., methyl iodide) with a chiral catalyst to retain stereochemistry, and (3) purification via recrystallization or HPLC to achieve >95% purity. Key parameters include pH control during carbobenzylation to prevent racemization and temperature optimization (0–5°C) for methylation. Analytical validation using -NMR and chiral HPLC is critical .
Q. How can researchers validate the structural identity of this compound when discrepancies arise in spectroscopic data?
- Methodological Answer : Cross-validate using complementary techniques:
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (, exact mass 263.1158).
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in -NMR by correlating methyl protons (δ ~1.3–1.5 ppm) with adjacent carbons in HSQC.
- X-ray crystallography : Resolve absolute configuration if chiral purity is contested. Discrepancies may arise from solvent impurities or incomplete protection; replicate experiments under inert atmospheres (argon) are advised .
Advanced Research Questions
Q. What computational strategies are effective for predicting the conformational stability of this compound in peptide synthesis?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Parameterize the compound using force fields (e.g., AMBER) to model steric effects of the 2-methyl group on ring puckering.
- Density Functional Theory (DFT) : Calculate energy barriers for proline ring inversion (Cγ-endo vs. exo conformers) and assess the Cbz group’s electronic effects on amide bond geometry.
- Comparative analysis : Benchmark against experimental circular dichroism (CD) or X-ray data to validate computational predictions .
Q. How should researchers address contradictory data in the catalytic efficiency of this compound in asymmetric organocatalysis?
- Methodological Answer : Systematically isolate variables:
- Solvent effects : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (toluene) to evaluate dielectric constant impacts on transition states.
- Substrate scope : Compare enantioselectivity (%) across structurally diverse substrates (e.g., aldehydes vs. ketones).
- Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants () and identify rate-limiting steps. Contradictions often stem from unaccounted moisture sensitivity or competing side reactions; replicate under rigorously dry conditions .
Q. What are the best practices for designing stability studies of this compound under varying storage conditions?
- Methodological Answer : Adopt an ICH Q1A(R2)-compliant design:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., Cbz deprotection or methyl oxidation).
- Analytical monitoring : Use UPLC-PDA to track degradation products and assign structures via MS/MS.
- Statistical modeling : Apply Arrhenius kinetics to predict shelf life at standard storage conditions (2–8°C) .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Standardized protocols : Publish detailed procedures with exact molar ratios, reaction times, and purification thresholds.
- Interlaboratory validation : Share samples with independent labs for cross-validation via -NMR and chiral HPLC.
- Error reporting : Document batch-specific anomalies (e.g., solvent lot variations) in supplementary materials .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound derivatives?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., IC of methyl vs. ethyl analogs).
- Outlier detection : Use Grubbs’ test to exclude anomalous data points arising from compound degradation .
Literature and Knowledge Gaps
Q. How can researchers identify understudied applications of this compound in peptide mimetics or drug discovery?
- Methodological Answer :
- Systematic reviews : Use PubMed/MEDLINE with MeSH terms (e.g., "proline derivatives/pharmacology") and Boolean operators to map existing studies .
- Patent mining : Analyze claims in chemical databases (SciFinder, Reaxys) for industrial applications.
- Target prediction : Employ cheminformatics tools (SwissTargetPrediction) to identify protein targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
